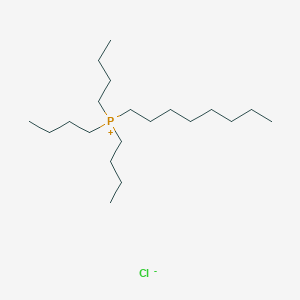

Tributyl(octyl)phosphonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(octyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44P.ClH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAJRHLAMCYXAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342812 | |

| Record name | Tributyloctylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56315-19-6 | |

| Record name | Tributyloctylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56315-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyloctylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(octyl)phosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributyl(octyl)phosphonium chloride CAS number 56315-19-6

An In-depth Technical Guide to Tributyl(octyl)phosphonium Chloride (CAS 56315-19-6)

Introduction: A Versatile Phosphonium Salt

This compound, identified by CAS number 56315-19-6, is a quaternary phosphonium salt that has garnered significant attention in both academic research and industrial settings.[1][2] It is a member of the ionic liquid family, characterized by a bulky tributyloctylphosphonium cation and a chloride anion.[1] Often marketed under the trade name CYPHOS® IL 253, this compound is recognized for its efficacy as a phase transfer catalyst (PTC), a role that is central to its utility in organic synthesis.[3][4] Its unique molecular structure imparts a set of physicochemical properties that make it a powerful tool for chemists and material scientists, enabling reactions between immiscible reactants and often leading to improved reaction rates, higher yields, and milder process conditions.[2][4] This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and practical applications for researchers and development professionals.

Physicochemical Properties: Structure Meets Function

The performance of this compound in various applications is a direct consequence of its chemical and physical characteristics. It typically presents as a colorless to pale yellow, viscous liquid at room temperature.[1][3] Its structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, creates a sterically hindered and lipophilic cation. This bulky nature, combined with the chloride anion, results in a low melting point and notable thermal stability.[1]

A key feature is its solubility profile. While some sources describe it as highly soluble in water, others state it is insoluble in water but soluble in organic solvents.[1][5] This discrepancy may depend on the specific grade and purity. However, its general utility in biphasic systems underscores its amphiphilic character, allowing it to interact with both aqueous and organic phases. Its high thermal stability, with a boiling point exceeding 200°C, makes it suitable for reactions requiring elevated temperatures.[3]

| Property | Value | Source(s) |

| CAS Number | 56315-19-6 | [3][5][6] |

| Molecular Formula | C₂₀H₄₄ClP | [1][3] |

| Molecular Weight | 350.996 g/mol (or ~351.00) | [3][5] |

| Appearance | Colorless to pale yellow viscous liquid | [1][3] |

| Density | ~0.92 g/cm³ | [3] |

| Boiling Point | >200°C | [3] |

| Flash Point | 306°F | [3] |

| Solubility | Good solubility in organic solvents | [1] |

Synthesis: The Quaternization Pathway

The industrial preparation of this compound is typically achieved through a quaternization reaction. This process involves the reaction of tributylphosphine with an octyl chloride. The lone pair of electrons on the phosphorus atom of tributylphosphine nucleophilically attacks the electrophilic carbon of the octyl chloride, forming a new phosphorus-carbon bond and displacing the chloride ion. The resulting product is the quaternary phosphonium salt.

The synthesis generally involves heating the reactants, often under an inert atmosphere to prevent oxidation of the phosphine.[7] The reaction can be carried out neat or in a suitable solvent. Post-reaction, purification steps may be necessary to remove any unreacted starting materials or byproducts.

Caption: General synthesis workflow for this compound.

Core Application: Phase Transfer Catalysis (PTC)

The primary application of this compound is as a phase transfer catalyst.[4][5] Many valuable organic reactions involve reactants that are soluble in separate, immiscible phases (e.g., an aqueous phase containing an inorganic salt and an organic phase containing an organic substrate). Under normal conditions, the reaction between these species is extremely slow as it can only occur at the limited interface between the two liquids.

PTC overcomes this kinetic barrier.[4] The bulky, lipophilic phosphonium cation can pair with an anion from the aqueous phase (e.g., hydroxide, cyanide) and transport it into the organic phase. This "phase-transferred" anion is now highly reactive in the organic medium, as it is poorly solvated and paired loosely with the large phosphonium cation.[8] After the anion reacts with the organic substrate, the phosphonium cation can return to the aqueous phase to pick up another anion, thus continuing the catalytic cycle.

Sources

- 1. CAS 56315-19-6: Tributyloctylphosphonium chloride [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. strem.com [strem.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. researchgate.net [researchgate.net]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

Tributyl(octyl)phosphonium chloride molecular weight and formula

An In-Depth Technical Guide to Tributyl(octyl)phosphonium chloride for Scientific Professionals

Introduction: Unveiling a Versatile Quaternary Phosphonium Salt

This compound, often identified by the trade name CYPHOS® IL 253, is a quaternary phosphonium salt that has garnered significant interest within the scientific community.[1][2] Structurally, it consists of a central phosphorus atom bonded to three butyl groups and one octyl group, forming a bulky, asymmetric phosphonium cation, with a chloride anion providing charge neutrality.[1] This compound is classified as an ionic liquid, a salt with a low melting point that is often liquid at or near room temperature.[1] Its unique combination of properties—including high thermal stability, hydrophobicity, and solubility in organic solvents—makes it a highly versatile tool in organic synthesis, catalysis, and materials science.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

Precise identification is paramount in research and development. This compound is cataloged under CAS Number 56315-19-6.[1][2][3] Its fundamental chemical attributes are summarized below.

| Identifier | Value | Source(s) |

| Chemical Formula | C₂₀H₄₄ClP | [1][2] |

| Molecular Weight | 351.00 g/mol | [2] |

| CAS Number | 56315-19-6 | [1][2][3] |

| Common Synonyms | Octyltributylphosphonium chloride, CYPHOS® IL 253 | [1] |

| SMILES | CCCCCCCC(CCCC)CCCC.[Cl-] | [1] |

| InChI Key | JDAJRHLAMCYXAN-UHFFFAOYSA-M | [1] |

Physicochemical and Spectroscopic Properties

The utility of this compound in various applications stems directly from its distinct physical and chemical properties. It is typically a colorless to pale yellow, viscous liquid.[2] A key feature is its immiscibility with water, coupled with good solubility in a range of organic solvents, which is foundational to its use in biphasic systems.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Density | 0.92 g/cm³ | [2] |

| Boiling Point | >200°C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Molecular Structure Visualization

The asymmetric arrangement of alkyl chains around the central phosphorus atom is crucial to the compound's properties, influencing its steric hindrance and interaction with other molecules.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The compound's structure directly informs its function. The lipophilic alkyl chains and the ionic phosphonium head create a molecule with unique interfacial properties, making it highly effective in a range of applications.

-

Phase-Transfer Catalyst (PTC): In multiphase reaction systems, such as aqueous-organic, reactants are often segregated. This compound can transport a reactant (e.g., an anion) from the aqueous phase into the organic phase where the reaction occurs, thereby dramatically increasing reaction rates. This is invaluable in the synthesis of complex organic molecules, including pharmaceutical intermediates. [3][4]

-

Solvent in Organic Synthesis: As an ionic liquid, it can serve as a non-volatile, thermally stable reaction medium. [1]This can lead to improved reaction yields and selectivity, and in some cases, easier product separation.

-

Material Science and Drug Delivery: Phosphonium salts are being investigated for their role in creating advanced materials and for applications in drug delivery, leveraging their ability to interact with and permeate cell membranes. [4]

Caption: Relationship between properties and applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as being toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. [5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [5][7]In case of inadequate ventilation, use a NIOSH-approved respirator. [5]* Handling: Avoid contact with skin, eyes, and clothing. [5][8]Use in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling. [5]* First Aid:

-

Skin Contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. [5][8] * Ingestion: Do not induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention. [5][6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7][8]Store locked up. [6][7]

-

Conclusion

This compound is a powerful and versatile ionic liquid with significant utility for researchers in chemistry and drug development. Its efficacy as a phase-transfer catalyst and its potential as a stable, non-traditional solvent provide numerous advantages for complex organic synthesis. Understanding its core properties, synthesis, and handling requirements allows scientists to safely and effectively leverage this compound to advance their research goals.

References

-

Cas 56315-19-6, this compound. lookchem.[Link]

-

This compound | CAS#:56315-19-6. Chemsrc.[Link]

-

SAFETY DATA SHEET - TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95%. Gelest, Inc. via Amazon S3.[Link]

-

Tributyl-n-octylphosphonium Bromide. PubChem.[Link]

-

(PDF) Alkyltrioctylphosphonium chloride ionic liquids: Synthesis and physicochemical properties. ResearchGate.[Link]

-

(PDF) Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate.[Link]

- CN103275125A - Preparation method of tributyltetradecylphosphonium chloride.

-

tributyl octyl phosphonium chloride. PTC Communications, Inc.[Link]

-

Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. MDPI.[Link]

Sources

Electrochemical window of Tributyl(octyl)phosphonium chloride

An In-depth Technical Guide to the Electrochemical Window of Tributyl(octyl)phosphonium Chloride

Authored by: Gemini, Senior Application Scientist

Foreword

This compound, an ionic liquid belonging to the phosphonium salt class, has garnered significant interest across various scientific and industrial domains, including organic synthesis, catalysis, and notably, electrochemistry.[1] Its unique physicochemical properties, such as high thermal stability and tunable solubility, make it a compelling candidate for applications requiring stable electrolytes.[1] This guide provides a comprehensive technical overview of a critical electrochemical parameter of this compound: its electrochemical window.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts. It delves into the causality behind the electrochemical behavior of this ionic liquid, offers a robust, self-validating experimental protocol for its determination, and is grounded in authoritative scientific principles.

Introduction to this compound

This compound, also known by the trade name CYPHOS® IL 253, is a quaternary phosphonium salt.[2] It consists of a central phosphorus atom bonded to three butyl groups and one octyl group, forming a bulky, asymmetric cation, with a chloride anion providing charge neutrality. This structure imparts properties characteristic of ionic liquids, such as a low melting point, rendering it a liquid at or near room temperature.[1]

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 56315-19-6 |

| Molecular Formula | C₂₀H₄₄ClP |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Good solubility in organic solvents; insoluble in water |

Table 1: General Properties of this compound.[1]

The applications of this compound in electrochemistry are predicated on its ability to function as a stable electrolyte, facilitating ion transport while resisting electrochemical decomposition.[1] This stability is quantified by its electrochemical window.

The Concept of the Electrochemical Window: A Primer

The electrochemical window (EW) of an electrolyte is the range of electrochemical potential over which the electrolyte remains stable and does not undergo oxidation or reduction.[3][4] It is a critical parameter for any electrochemical application, as it defines the operational voltage limits of a device.[4] For instance, in high-voltage batteries or supercapacitors, an electrolyte with a wide electrochemical window is paramount to prevent degradation and ensure longevity and safety.[5]

The electrochemical window is determined by the potentials at which the electrolyte's constituent ions—the cation and the anion—are reduced and oxidized, respectively.[6][7]

-

Cathodic Limit: The negative potential limit, determined by the reduction of the cation.

-

Anodic Limit: The positive potential limit, determined by the oxidation of the anion.

The width of the electrochemical window is the difference between the anodic and cathodic limits.

Factors Influencing the Electrochemical Window of this compound

The Role of the Tributyl(octyl)phosphonium Cation

Phosphonium-based ionic liquids are generally known for their excellent cathodic stability, often exhibiting wider electrochemical windows compared to their nitrogen-based counterparts like imidazolium salts.[5][8] The stability of the tributyl(octyl)phosphonium cation arises from the lower electronegativity of phosphorus compared to nitrogen and the steric hindrance provided by the bulky alkyl groups, which shield the positively charged phosphorus atom from reduction. The reductive stability of phosphonium cations generally follows the trend of being more stable than imidazolium and pyridinium cations.[3]

The Influence of the Chloride Anion

The anodic limit of an ionic liquid is primarily dictated by the oxidation stability of its anion.[6][7] The chloride anion (Cl⁻) is known to have a relatively limited anodic stability compared to other commonly used anions in ionic liquids, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (PF₆⁻).[8][9] The oxidation of chloride to chlorine gas (2Cl⁻ → Cl₂ + 2e⁻) occurs at a less positive potential, thereby constraining the anodic limit of this compound.

The Critical Impact of Impurities: The Case of Water

The presence of impurities, particularly water, can drastically reduce the electrochemical window of an ionic liquid.[9][10] Water is electrochemically active and can be both oxidized and reduced, leading to a narrowing of the stable potential range. Given that some phosphonium chlorides can be hygroscopic, meticulous drying of the ionic liquid prior to any electrochemical measurement is crucial for obtaining an accurate and wide electrochemical window.[1][9] Other impurities, such as residual reactants from synthesis, can also introduce redox processes within the window, underscoring the need for high-purity ionic liquids in electrochemical applications.[10]

Experimental Determination of the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) .[5][11] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current begins to increase significantly, indicating the onset of oxidation or reduction of the electrolyte.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust and reproducible measurement of the electrochemical window of this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Glassy carbon or platinum macro-disk electrode

-

Counter Electrode (CE): Platinum wire or mesh

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a pseudo-reference electrode (e.g., a silver wire)

-

High-purity this compound (dried under vacuum)

-

Inert gas (Argon or Nitrogen) for purging

-

Glovebox or a controlled atmosphere environment (recommended)

Step-by-Step Methodology:

-

Preparation of the Ionic Liquid:

-

Dry the this compound under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The water content should be verified using Karl Fischer titration and should ideally be below 10 ppm.

-

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the polished electrode with deionized water and then with a suitable organic solvent (e.g., acetone or isopropanol).

-

Thoroughly dry the electrode before introduction into the electrochemical cell.

-

Clean the counter and reference electrodes according to standard procedures.

-

-

Assembly of the Electrochemical Cell:

-

Assemble the three-electrode cell, preferably inside a glovebox under an inert atmosphere to prevent moisture contamination.

-

Add the dried this compound to the cell.

-

Immerse the electrodes in the ionic liquid, ensuring the reference electrode tip is positioned close to the working electrode.

-

-

Electrochemical Measurement (Cyclic Voltammetry):

-

Connect the electrodes to the potentiostat.

-

Purge the ionic liquid with an inert gas for at least 30 minutes to remove any dissolved oxygen.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: Start at the open-circuit potential (OCP).

-

Vertex Potentials: Set a wide potential range to ensure the full window is captured (e.g., from -3.0 V to +3.0 V vs. the reference electrode). The exact range may need to be adjusted based on preliminary scans.

-

Scan Rate: A typical scan rate is 50-100 mV/s.

-

-

Run the cyclic voltammetry scan.

-

-

Data Analysis and Determination of the Electrochemical Window:

-

Plot the resulting current versus the applied potential.

-

Determine the anodic and cathodic limits by identifying the potentials at which a significant increase in current is observed. A common method is to define a cutoff current density (e.g., 0.1 or 0.5 mA/cm²).

-

The electrochemical window is the difference between the determined anodic and cathodic potentials.

-

It is recommended to perform a scan with an internal reference standard, such as ferrocene, to allow for potential referencing to a known redox couple.

-

Visualization of the Experimental Workflow

Workflow for the determination of the electrochemical window.

Safety and Handling

This compound, like many chemicals, requires careful handling to ensure safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of the ionic liquid and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The electrochemical window of this compound is a critical parameter that dictates its utility in electrochemical applications. While a precise value is not definitively established in the public domain, a comprehensive understanding of its constituent ions—the robust tributyl(octyl)phosphonium cation and the more readily oxidizable chloride anion—allows for a qualitative assessment of its electrochemical stability. The phosphonium cation is expected to provide a wide cathodic limit, while the chloride anion will likely define a more constrained anodic limit.

It is imperative to recognize that the practical electrochemical window is highly sensitive to impurities, especially water. Therefore, rigorous purification and handling under inert conditions are paramount for maximizing its operational voltage range. The detailed experimental protocol provided in this guide offers a reliable methodology for the empirical determination of the electrochemical window, empowering researchers to accurately characterize this important ionic liquid for their specific applications.

References

-

Hayyan, M., Mjalli, F. S., Hashim, M. A., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]

-

Martins, V. L., et al. (2018). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 23(7), 1575. [Link]

-

ResearchGate. Effect of ion group on electrochemical window of ionic liquids. [Link]

-

Hayyan, M., et al. (2013). Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. [Link]

-

Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2979-2986. [Link]

-

Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]

-

Rebelo, L. P. N., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Pure and Applied Chemistry, 80(11), 2429-2451. [Link]

-

Castiglione, F., et al. (2023). Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. Entropy, 25(5), 793. [Link]

-

Martins, V. L., et al. (2018). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]

-

ResearchGate. Calculated cathodic and anodic limits for individual ions in.... [Link]

-

Amazon S3. Enhanced performance of phosphonium based ionic liquids towards 4 electrons oxygen reduction reaction upon addition of a weak. [Link]

-

Curtin University. Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis. [Link]

-

ResearchGate. Calculated cathodic and anodic limits for individual ions using.... [Link]

-

Castiglione, F., et al. (2023). Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. PubMed. [Link]

-

Deferm, M., et al. (2015). Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. RSC Advances, 5(102), 83981-83989. [Link]

-

Singh, P. K., & Kumar, R. (2012). On the Chemical Stabilities of Ionic Liquids. International Journal of Molecular Sciences, 13(12), 16930-16952. [Link]

-

Silvester, D. S., & Compton, R. G. (2006). An electrochemical study of PCl3 and POCl3 in the room temperature ionic liquid [C4mpyrr][N(Tf)2]. Journal of Physical Chemistry B, 110(49), 24877-24884. [Link]

-

Li, Q., et al. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. Science China Chemistry, 59(5), 571-577. [Link]

-

Li, Q., et al. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. ResearchGate. [Link]

-

ResearchGate. Fig. S3 CVs (A: 1 st cycle, B: 2 nd cycle) of purified Cyphos IL 101,.... [Link]

-

Queen's University Belfast. Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. strem.com [strem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ceder.berkeley.edu [ceder.berkeley.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. espace.curtin.edu.au [espace.curtin.edu.au]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

An In-depth Technical Guide to the Solubility of Tributyl(octyl)phosphonium Chloride in Common Organic Solvents

Introduction: Understanding the Solvent Affinity of a Versatile Ionic Liquid

Tributyl(octyl)phosphonium chloride, a prominent member of the quaternary phosphonium salt family of ionic liquids, is a compound of significant interest in diverse chemical applications. Characterized by a bulky, asymmetric phosphonium cation and a chloride anion, it typically presents as a colorless to pale yellow viscous liquid at room temperature.[1][2] Its utility as a phase-transfer catalyst, a solvent in chemical reactions, and in advanced materials development hinges on a critical, yet often nuanced, physicochemical property: its solubility in organic solvents.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound. We will delve into the molecular-level interactions that dictate its solubility, present available data for analogous compounds, and provide a robust experimental protocol for determining precise solubility in your solvent system of choice. This document is designed to empower you with the foundational knowledge and practical methodology required to effectively integrate this versatile ionic liquid into your research and development workflows.

Part 1: The Molecular Dance - Factors Governing Solubility

The solubility of an ionic liquid like this compound is not a simple "soluble" or "insoluble" dichotomy but rather a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful starting point, where solubility is favored when the solute and solvent possess similar polarities and intermolecular interaction capabilities.[4]

The tributyl(octyl)phosphonium cation is characterized by its large, sterically hindered, and lipophilic nature due to the four alkyl chains attached to the central phosphorus atom. This structure leads to relatively weak cation-anion interactions compared to smaller, more conventional inorganic salts.[5] Consequently, the dissolution process is less dominated by lattice energy and more by the hydrophobicity and interaction potential of the constituent ions.[5][6]

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: While the phosphonium cation is charged, the extensive alkyl shielding makes it compatible with a wide range of organic solvents. It demonstrates good solubility in many organic solvents.[2]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can interact with the chloride anion, facilitating dissolution.

-

Van der Waals Forces: The long alkyl chains (three butyl and one octyl) on the phosphonium cation lead to significant Van der Waals interactions, promoting solubility in nonpolar and weakly polar solvents.

The interplay of these factors means that this compound exhibits a broad solubility profile, a characteristic that underpins its versatility.

Visualizing the Interactions

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in different types of organic solvents.

Caption: Intermolecular forces driving the dissolution of this compound.

Part 2: Solubility Profile - A Practical Overview

The following table summarizes the miscibility of tributyl(tetradecyl)phosphonium chloride in various common organic solvents based on a 1:1 (v/v) mixture. This qualitative data is a valuable starting point for solvent selection.

| Solvent Class | Solvent | Miscible (Y/N) | Inferred Solubility of this compound |

| Alcohols | Isopropanol | Y | High |

| Ethers | Tetrahydrofuran (THF) | Y | High |

| Diethyl ether | Y | High | |

| Chlorinated | Dichloromethane | Y | High |

| Aromatics | Toluene | Y | High |

| Alkanes | Hexane | N | Low |

| Water | Water | N | Low/Insoluble |

Data for Tributyl(tetradecyl)phosphonium chloride from Cytec Industries Inc. technical literature.[7]

As a general observation, phosphonium salts with halide anions tend to be soluble in polar organic solvents.[8][9] The hydrophobic nature of the bulky alkyl groups on the tributyl(octyl)phosphonium cation contributes to its good solubility in a range of organic media while rendering it insoluble or poorly miscible in water.[2][8]

Part 3: A Self-Validating Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The following is a robust, self-validating experimental protocol for determining the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the ionic liquid in that solution.

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of ionic liquid solubility.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (high purity, anhydrous grade recommended)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Calibrated micropipettes

-

Vacuum oven or rotary evaporator

Protocol:

-

Preparation of Supersaturated Mixtures:

-

To a series of glass vials, add a measured amount of the chosen organic solvent (e.g., 5.00 mL).

-

Add an excess of this compound to each vial. An excess is crucial to ensure a saturated solution with undissolved ionic liquid present at equilibrium.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or a stirring plate within a constant temperature bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the mixtures vigorously for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess, undissolved ionic liquid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed for 10-15 minutes. This step is critical to pellet any suspended microdroplets of the ionic liquid.

-

-

Sampling of the Saturated Solution:

-

Carefully open the vial, ensuring no disturbance of the settled excess ionic liquid.

-

Using a calibrated micropipette, withdraw a precise aliquot (e.g., 1.000 mL) of the clear supernatant (the saturated solution).

-

-

Quantification (Gravimetric Method):

-

Dispense the aliquot into a pre-weighed, clean, and dry vial.

-

Remove the solvent under reduced pressure using a vacuum oven or rotary evaporator at a mild temperature to avoid any degradation of the ionic liquid.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dried ionic liquid residue.

-

The mass of the dissolved ionic liquid is the final mass minus the initial mass of the vial.

-

Calculate the solubility in g/L or convert to mol/L using the molecular weight of this compound (351.00 g/mol ).

-

-

Self-Validation and Trustworthiness:

-

Repeat the entire process (steps 1-5) at least three times to ensure the reproducibility of the results.

-

To confirm that equilibrium was reached, you can run parallel experiments with different equilibration times (e.g., 24h, 48h, 72h). The solubility values should plateau, indicating that equilibrium has been achieved.

-

Optionally, for certain solvent systems, a spectroscopic method (e.g., NMR or UV-Vis with a pre-established calibration curve) can be used to quantify the ionic liquid concentration in the aliquot as an independent verification of the gravimetric results.

-

Conclusion

This compound is a highly versatile ionic liquid with favorable solubility in a broad array of common organic solvents, a direct consequence of its unique molecular structure. While precise quantitative data remains sparse in the public domain, a strong understanding of its solubility behavior can be gleaned from its structural analogues and the fundamental principles of intermolecular forces. For applications demanding exact concentrations, the detailed, self-validating protocol provided in this guide offers a reliable pathway to determine its solubility in any solvent system of interest. By combining theoretical understanding with rigorous experimental practice, researchers can confidently and effectively leverage the properties of this compound in their scientific endeavors.

References

-

Domańska, U., & Casás, L. M. (2007). Solubility of phosphonium ionic liquid in alcohols, benzene, and alkylbenzenes. The Journal of Physical Chemistry B, 111(16), 4109–4115. Available at: [Link]

-

Holding, A. J., et al. (2019). Molecular insights into ionic liquid/aqueous interface of phosphonium based phase-separable ionic liquids. The Journal of Chemical Physics, 150(14), 144704. Available at: [Link]

- Khan, A. S., et al. (2014). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of the Chemical Society of Pakistan, 36(6).

-

Ranke, J., et al. (2009). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. International Journal of Molecular Sciences, 10(3), 1271–1289. Available at: [Link]

-

Feja, S. (2015). Can someone suggest a reliable method for measuring solubility of ionic liquid in water? ResearchGate. Available at: [Link]

-

Ko, F. K. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Available at: [Link]

-

Ferreira, A. G., et al. (2019). Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. New Journal of Chemistry, 43(35), 14007-14016. Available at: [Link]

-

Dayao, J. (2024). Phase Transfer Catalysis: Boosting Efficiency with this compound. LinkedIn. Retrieved from [Link]

-

LookChem. (n.d.). Cas 56315-19-6,this compound. Retrieved from [Link]

-

Kłoss, P., & Domańska, U. (2012). The Solubility Parameters of Ionic Liquids. Molecules, 17(7), 8522–8538. Available at: [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381–385. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:56315-19-6. Retrieved from [Link]

-

Weerachanchai, P., et al. (2014). Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. ChemPhysChem, 15(16), 3539-3548. Available at: [Link]

-

Cytec Industries Inc. (2008). CYPHOS® IL 167. Retrieved from [Link]

Sources

- 1. [PDF] Solubility of phosphonium ionic liquid in alcohols, benzene, and alkylbenzenes. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. sds.strem.com [sds.strem.com]

- 8. researchgate.net [researchgate.net]

- 9. strem.com [strem.com]

A Comprehensive Technical Guide to the Safe Handling of Tributyl(octyl)phosphonium Chloride

Introduction

Tributyl(octyl)phosphonium chloride (CAS 56315-19-6) is a quaternary phosphonium salt, a class of compounds often categorized as ionic liquids (ILs).[1][2] These materials are recognized for their unique physicochemical properties, such as low vapor pressure, high thermal stability, and utility as powerful solvents and phase-transfer catalysts in organic synthesis.[1][3][4] However, the perception of ionic liquids as "green" or inherently safe solvents due to their low volatility is a misconception that can lead to hazardous handling practices.[4][5]

This compound, specifically, presents a significant hazard profile that demands rigorous safety protocols. It is acutely toxic, highly corrosive, and a potential skin sensitizer.[6][7] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for its safe handling. The protocols herein are derived from a synthesis of Safety Data Sheet (SDS) information, established laboratory safety principles, and an understanding of the chemical causality behind the required precautions.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory work. This begins with a complete understanding of the intrinsic hazards of the substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.

GHS Classification and Toxicological Profile

This compound is classified with multiple severe hazard warnings.[6] Its toxicological profile necessitates that it be treated with the highest degree of caution.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Field Insights |

| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | Danger | H301: Toxic if swallowed.[6] | The phosphonium cation can interfere with critical biological processes. Ingestion of even small amounts can lead to severe systemic effects, making immediate medical attention imperative. |

| Acute Toxicity, Dermal (Category 3) | Skull and Crossbones | Danger | H311: Toxic in contact with skin.[6][7] | Unlike many substances where dermal absorption is slow, this compound can penetrate the skin and enter the bloodstream, causing systemic toxicity. This underscores the critical need for impermeable gloves and immediate decontamination upon contact. |

| Skin Corrosion (Category 1A/1B) | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[6][7] | As a salt, it can have a strong affinity for water, leading to rapid dehydration of tissues. This caustic action results in deep, painful chemical burns. The severity mandates the use of full-body protection and immediate, prolonged flushing upon exposure. |

| Serious Eye Damage (Category 1) | Corrosion | Danger | H318: Causes serious eye damage.[6] | The corrosive nature is particularly destructive to the delicate tissues of the eye, with a high risk of permanent damage or blindness. Tightly sealed chemical goggles and a face shield are non-negotiable. |

| Skin Sensitization (Category 1) | Exclamation Mark | Danger | H317: May cause an allergic skin reaction.[6] | Initial exposures may not produce a reaction, but can sensitize an individual. Subsequent, even minimal, contact can trigger a severe allergic response (contact dermatitis). This delayed-action hazard reinforces the need for consistent and correct PPE usage. |

| Corrosive to Metals (Category 1) | Corrosion | Danger | H290: May be corrosive to metals.[6] | The chloride anion in an ionic liquid matrix can be reactive towards certain metals. This necessitates careful selection of storage containers and laboratory equipment (e.g., spatulas) to avoid degradation and potential contamination of the reagent. |

Physical and Chemical Properties

Understanding the physical state of a chemical informs handling and storage procedures.

Table 2: Key Physical and Chemical Properties

| Property | Value | Implication for Handling |

| Appearance | Colorless to pale yellow viscous liquid.[8] | Its viscosity means it is less prone to splashing than low-viscosity liquids, but can be difficult to transfer cleanly. Aerosol formation is a risk during vigorous mixing or pouring.[6] |

| Odor | Characteristic.[6] | While an odor is present, it should not be used as an indicator of exposure, as hazardous concentrations can be reached before the odor is detected. All handling must occur in a ventilated enclosure. |

| Solubility in Water | Not miscible or difficult to mix.[1][6] | This hydrophobic nature is relevant for spill cleanup and waste disposal. It will not simply dilute away with water and may persist in aqueous environments. |

| Boiling Point | >200°C.[9] | The high boiling point contributes to a very low vapor pressure at room temperature, significantly reducing the risk of inhalation of vapors compared to volatile organic solvents. The primary inhalation risk is from aerosols. |

| Density | ~0.92 g/cm³.[9] | Being slightly less dense than water has implications for managing spills in an aqueous environment. |

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount and is best achieved through a multi-layered approach known as the "Hierarchy of Controls."

Caption: Standard workflow for handling the phosphonium salt.

Preparation and Precautionary Measures

-

Documentation Review: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound. [10]2. Area Preparation: Confirm that the chemical fume hood is operational and certified. Ensure the work area is clean and uncluttered. Locate the nearest eyewash, shower, and spill kit.

-

Assemble Materials: Place absorbent pads on the floor of the fume hood to contain minor drips. Use secondary containment (e.g., a plastic or glass tray) for all containers.

-

Don PPE: Put on all required PPE as specified in Table 3 before entering the area where the chemical is stored or used.

Step-by-Step Handling Protocol

-

Transport: Carry the sealed container of this compound inside a secondary container to the fume hood.

-

Transfer: Open the container only inside the fume hood. To transfer the viscous liquid, use a dedicated, clean plastic pipette or a glass syringe with a wide-bore needle. Avoid using metal spatulas or needles that could be corroded. [6]3. Weighing: If weighing is required, tare a suitable container on a balance inside the fume hood. Add the liquid carefully to avoid splashes.

-

Reaction Setup: Add the chemical to the reaction vessel slowly and carefully to prevent aerosolization.

-

Closure: Once the transfer is complete, securely seal the primary container. Wipe the exterior of the container with a damp cloth (using water, then a suitable solvent if necessary) to remove any external residue, and place it back into its secondary container.

Storage Requirements

-

Container: Keep the receptacle tightly sealed at all times when not in use. [6]* Location: Store in a locked, dedicated cabinet for corrosive and toxic materials. [11][12]The storage area should be cool, dry, and well-ventilated. [13]* Incompatibilities: Store away from strong oxidizing agents, strong bases, and reactive metals. [2][11]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First-Aid Measures

Immediate and correct first aid is critical. The primary goal is decontamination and seeking professional medical help without delay.

Table 4: Emergency First-Aid Protocol

| Exposure Route | Action |

| Skin Contact | Immediately remove all contaminated clothing while under a safety shower. [6]Rinse the affected skin with copious amounts of water and soap for at least 15-20 minutes. [6]Immediately call a poison center or doctor. [14] |

| Eye Contact | Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open. [6]Remove contact lenses if present and easy to do. [6]Immediately call a poison center or doctor. [14] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. [6][15]If breathing is difficult or has stopped, provide artificial respiration. [6]Immediately call a poison center or doctor. [14] |

| Ingestion | Do NOT induce vomiting. [6]Rinse the mouth with water. [14]If the person is conscious, have them drink copious amounts of water. [6]Immediately call a poison center or doctor. [6] |

Accidental Release Measures (Spills)

Caption: Decision tree for responding to a chemical spill.

-

Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area.

-

Assess: If the spill is large or you are not trained to handle it, call your institution's emergency response team.

-

Contain (for minor spills): Wearing full PPE, contain the spill by surrounding it with an inert absorbent material like sand, diatomite, or universal binders. [6]Do not use combustible materials like sawdust.

-

Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.

-

Collect: Carefully scoop the contaminated material into a clearly labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations. [6]

Section 5: Disposal Considerations

Due to its toxicity and corrosivity, this compound and any materials contaminated with it are considered hazardous waste.

-

Do Not Drain Dispose: Never dispose of this chemical or its waste down the drain or in regular trash. [10]This can damage plumbing and cause significant harm to aquatic ecosystems. [12]* Segregation and Labeling: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Follow Regulations: Adhere strictly to all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste. [10][12]

Conclusion

This compound is a potent chemical with significant hazards that are manageable through a culture of safety, stringent adherence to protocols, and a comprehensive understanding of its properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks of acute toxicity and severe chemical burns. Always prioritize a thorough review of the Safety Data Sheet and site-specific safety protocols before commencing any work.

References

-

Chemsrc. (2025). This compound | CAS#:56315-19-6. Retrieved from Chemsrc. [Link]

-

Grishkiv, S. D., et al. (n.d.). Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities. ResearchGate. [Link]

-

EXIL - USC. (n.d.). Ionic liquid synthesis: safety and good working practices. Retrieved from University of Santiago de Compostela. [Link]

-

Grishkiv, S. D., et al. (2015). Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities. Taylor & Francis Online. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Stability and Handling of Ionic Liquids. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gelest, Inc. (n.d.). Safety Data Sheet: TRI-n-BUTYLTETRADECYLPHOSPHONIUM CHLORIDE, 95%. Retrieved from Amazon S3. [Link]

-

Australia Pacific LNG. (2023). SAFETY DATA SHEET. Retrieved from Australia Pacific LNG. [Link]

-

LookChem. (n.d.). Cas 56315-19-6, this compound. Retrieved from LookChem. [Link]

-

Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from Greenbook.net. [Link]

-

ResearchGate. (2015). How do I handle with ionic liquids?. Retrieved from ResearchGate. [Link]

-

3E. (n.d.). This compound, Min. 93%, Cyphos Il 253. Retrieved from Free SDS search. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: TETRABUTYLPHOSPHONIUM CHLORIDE. Retrieved from Gelest, Inc. [Link]

-

Wikipedia. (n.d.). Ionic liquid. Retrieved from Wikipedia. [Link]

Sources

- 1. CAS 56315-19-6: Tributyloctylphosphonium chloride [cymitquimica.com]

- 2. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. lookchem.com [lookchem.com]

- 4. Ionic liquid - Wikipedia [en.wikipedia.org]

- 5. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]

- 6. sds.strem.com [sds.strem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. strem.com [strem.com]

- 9. This compound | CAS#:56315-19-6 | Chemsrc [chemsrc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. aplng.com.au [aplng.com.au]

- 13. echemi.com [echemi.com]

- 14. content.labscoop.com [content.labscoop.com]

- 15. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis and Purification of Tributyl(octyl)phosphonium Chloride

Introduction: The Significance of Tributyl(octyl)phosphonium Chloride

This compound, a prominent member of the quaternary phosphonium salt family, has garnered significant attention within the scientific community.[1][2] Classified as an ionic liquid, this compound typically exists as a colorless to pale yellow viscous liquid at room temperature.[1][3][4] Its molecular structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a unique combination of properties that make it highly valuable in various chemical applications. Primarily, it is recognized for its efficacy as a phase transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases.[1] This capability is crucial in numerous organic syntheses, including the formation of carbon-carbon and carbon-nitrogen bonds.[1] Furthermore, its high thermal stability and solubility in organic solvents extend its utility to extraction processes and the development of advanced materials.[1]

This guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization that ensure the final product meets the high standards required for its applications.

Core Synthesis: The Quaternization of Tributylphosphine

The primary industrial route to this compound is the quaternization reaction of tributylphosphine with 1-chlorooctane. This reaction is a classic example of a nucleophilic substitution (SN2) mechanism, a fundamental concept in organic chemistry.

Reaction Mechanism and Rationale

In this reaction, the phosphorus atom of tributylphosphine acts as the nucleophile, donating its lone pair of electrons to the electrophilic carbon atom of 1-chlorooctane. The chloride ion is concurrently displaced as the leaving group, resulting in the formation of the positively charged tributyl(octyl)phosphonium cation and the chloride anion.

The choice of reactants is pivotal. Tributylphosphine is a sufficiently strong nucleophile, and 1-chlorooctane provides a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance.[1] While alkyl bromides and iodides are more reactive leaving groups, 1-chlorooctane is often selected for industrial applications due to cost-effectiveness and availability.

Diagram 1: Synthesis Pathway of this compound

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound, adaptable for laboratory-scale production. Industrial processes may vary, often favoring solvent-free conditions for efficiency and environmental considerations.

Materials and Equipment:

-

Tributylphosphine (C₁₂H₂₇P)

-

1-Chlorooctane (C₈H₁₇Cl)

-

Nitrogen gas supply

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermocouple

-

Heating mantle

-

Vacuum pump and distillation apparatus

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen gas to create an inert atmosphere. This is crucial as tributylphosphine can slowly react with atmospheric oxygen.

-

Charging the Reactor: Charge the round-bottom flask with tributylphosphine and 1-chlorooctane. A slight molar excess of 1-chlorooctane can be used to ensure complete conversion of the phosphine.

-

Reaction Conditions: While stirring, heat the reaction mixture to a temperature between 120°C and 150°C. The optimal temperature will depend on the desired reaction rate and potential for side reactions.

-

Reaction Monitoring: Maintain the reaction at the set temperature for several hours (typically 10-12 hours). The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal.

-

Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under a nitrogen blanket. The crude product will be a viscous liquid.

Purification: Achieving High Purity for Demanding Applications

The purity of this compound is paramount for its performance, especially in catalytic applications where impurities can "poison" the catalyst. The primary impurities are typically unreacted starting materials and byproducts from side reactions.

Common Impurities and Their Origins

-

Unreacted Tributylphosphine: Incomplete reaction will leave residual tributylphosphine.

-

Unreacted 1-Chlorooctane: If not driven to completion or if phosphine is the limiting reagent, 1-chlorooctane will remain.

-

Tributylphosphine Oxide: Oxidation of unreacted tributylphosphine can occur if the inert atmosphere is not strictly maintained.

-

Elimination Byproducts: At elevated temperatures, a competing elimination reaction (E2) can occur, leading to the formation of octene and tributylphosphonium hydrochloride.

Diagram 2: Purification Workflow

Caption: A general workflow for the purification of crude this compound.

Purification Methodologies

1. Vacuum Stripping:

This is a common industrial method for removing volatile impurities.

-

Procedure: The crude product is heated under reduced pressure. The lower boiling point impurities, such as unreacted 1-chlorooctane and any octene formed, are distilled off, leaving the less volatile phosphonium salt behind.

-

Rationale: This method is effective for removing starting materials and low-boiling byproducts without the need for additional solvents.

2. Solvent Washing/Trituration:

For laboratory-scale purification, washing with a non-polar solvent is effective.

-

Procedure: The crude product is vigorously stirred with a non-polar solvent in which the phosphonium salt is insoluble, such as hexane. This will wash away non-polar impurities like unreacted starting materials. The purified product, being a viscous liquid, can be separated by decantation. This process can be repeated several times to enhance purity.

-

Rationale: This technique leverages the difference in polarity between the ionic product and the non-polar impurities.

3. Final Drying:

To remove any residual solvent and moisture, the purified product should be dried under high vacuum.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the butyl and octyl chains. The protons on the carbons adjacent to the phosphorus atom will show coupling to the phosphorus nucleus.

-

¹³C NMR: Similar to ¹H NMR, will show signals for all the carbon atoms in the structure, with those closer to the phosphorus atom exhibiting coupling.

-

³¹P NMR: This is a highly diagnostic technique. A single peak is expected for the phosphonium salt, with a chemical shift that is distinct from that of the starting tributylphosphine and any potential tributylphosphine oxide impurity.

-

Physical Properties

The physical properties of the purified product should be consistent with established data.

| Property | Typical Value |

| Appearance | Colorless to pale yellow viscous liquid[1][3][4] |

| Purity | ≥ 93%[3] |

| Density | ~0.92 g/mL[3] |

| Boiling Point | > 200°C[3] |

| Flash Point | ~152°C (306°F)[3][5] |

Safety Considerations

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions.

-

Tributylphosphine: Is a reactive and potentially pyrophoric substance with a strong, unpleasant odor. It should be handled under an inert atmosphere in a well-ventilated fume hood.

-

This compound: Is classified as toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.[4] A safety data sheet (SDS) should be consulted before handling.[4][6]

Conclusion

The synthesis and purification of this compound is a well-established process rooted in fundamental principles of organic chemistry. The quaternization of tributylphosphine with 1-chlorooctane provides a direct route to this valuable ionic liquid and phase transfer catalyst. The success of the synthesis hinges on careful control of reaction conditions to maximize yield and minimize side reactions. Subsequent purification, primarily through vacuum stripping or solvent washing, is critical to achieving the high purity required for its diverse applications. By understanding the underlying chemistry and adhering to rigorous experimental and safety protocols, researchers and drug development professionals can confidently produce and utilize high-quality this compound in their work.

References

- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - Octyl(tributyl)phosphonium chloride.

- Strem Chemicals, Inc. (n.d.). This compound, min. 93%, CYPHOS® IL 253.

- Strem Chemicals, Inc. (2021). Safety Data Sheet: this compound, min. 93%, CYPHOS® IL 253.

- Chemsrc. (2025). This compound | CAS#:56315-19-6.

- LookChem. (n.d.). Cas 56315-19-6,this compound.

- Dalton Transactions. (n.d.). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. RSC Publishing.

- PubChem. (n.d.). Tributyl-n-octylphosphonium Bromide.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. strem.com [strem.com]

- 4. sds.strem.com [sds.strem.com]

- 5. This compound | CAS#:56315-19-6 | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

A Guide to the Research Applications of Tributyl(octyl)phosphonium Chloride: A Multifaceted Ionic Liquid

Introduction: Defining a Versatile Phosphonium Salt

Tributyl(octyl)phosphonium chloride, often referred to by its CAS Number 56315-19-6, is a quaternary phosphonium salt that has garnered significant interest within the research community.[1][2] Structurally, it consists of a central phosphorus atom bonded to three butyl groups and one octyl group, carrying a positive charge that is balanced by a chloride anion. This architecture places it firmly in the category of phosphonium-based Ionic Liquids (ILs), a class of salts that are liquid at or near room temperature.[2][3] Unlike traditional volatile organic solvents, ILs possess a unique combination of properties including low vapor pressure, high thermal stability, and a wide electrochemical window, which makes them highly adaptable for a range of scientific applications.[3][4]

This compound typically presents as a colorless to pale yellow, viscous liquid.[2] Its appeal in a research context stems from the synergistic action of its bulky, lipophilic cation and its functional chloride anion. The cation imparts solubility in organic media and thermal stability, while the anion plays a crucial role in mechanisms like hydrogen-bond disruption and reactant transport.[5][6] This guide will provide an in-depth exploration of its primary research applications, detailing the underlying scientific principles and providing actionable experimental frameworks for researchers and drug development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56315-19-6 | [1][2] |

| Molecular Formula | C₂₀H₄₄ClP | [2][7] |

| Molecular Weight | ~351.00 g/mol | [2][7] |

| Appearance | Colorless to pale yellow viscous liquid | [2] |

| Boiling Point | >200°C | [2][7] |

| Density | ~0.92 g/mL | [2][7] |

| Flash Point | 306°F (~152°C) | [7] |

| Primary Class | Quaternary Phosphonium Salt; Ionic Liquid | [1][2] |

Core Application: Phase Transfer Catalysis (PTC)

The most established and widespread research application of this compound is as a Phase Transfer Catalyst (PTC).[5][8] Many organic reactions require the interaction of reactants that are soluble in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The reaction rate is often severely limited by the small interfacial area where the reactants can meet. PTCs are compounds that overcome this kinetic barrier.[8]

Mechanism of Action

This compound excels as a PTC due to its amphiphilic nature. The bulky, nonpolar alkyl chains on the phosphonium cation render it soluble in the organic phase. This cation can pair with an anionic reactant (Nu⁻) from the aqueous phase, effectively extracting it into the organic phase where it can react with the organic-soluble substrate (R-X). After the reaction, the chloride anion is exchanged back, and the phosphonium cation returns to the aqueous interface to begin another cycle. This process dramatically increases reaction rates, improves yields, and allows for the use of milder reaction conditions and less expensive inorganic bases.[8][9]

Diagram 1: Mechanism of Phase Transfer Catalysis

Caption: Catalytic cycle of this compound ([P]⁺Cl⁻) in PTC.

Exemplary Protocol: Nucleophilic Substitution

This protocol describes a typical Williamson ether synthesis, where an alkoxide (from the aqueous phase) reacts with an alkyl halide (in the organic phase).

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alkyl halide (e.g., 1-bromobutane, 1.0 eq) and an organic solvent (e.g., toluene, 100 mL).

-

Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile precursor (e.g., phenol, 1.1 eq) and a base (e.g., sodium hydroxide, 1.5 eq) in 100 mL of deionized water.

-

Catalyst Addition: Add this compound (0.02 - 0.05 eq) to the organic phase in the reaction flask.

-

Reaction Initiation: Vigorously stir the biphasic mixture and add the prepared aqueous solution. Heat the mixture to reflux (typically 80-100°C).

-

Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Application in Biomass Processing and Cellulose Dissolution

The conversion of lignocellulosic biomass into biofuels and platform chemicals is a cornerstone of green chemistry.[10][11] A major challenge is the recalcitrant nature of cellulose, a polymer of glucose, which is tightly packed through an extensive network of hydrogen bonds. Phosphonium-based ILs, including this compound, have emerged as effective solvents for the pretreatment of biomass.[6][12]

Mechanism of Cellulose Dissolution

The dissolution mechanism is a cooperative process involving both the cation and the anion of the ionic liquid.[6][13]

-

Anion Action: The chloride anions are small and have a high hydrogen bond basicity. They penetrate the cellulose structure and disrupt the inter- and intra-chain hydrogen bonds that hold the polymer chains together.[6][12]

-

Cation Action: The bulky tributyl(octyl)phosphonium cations then intercalate between the separated cellulose chains. Their size and charge prevent the cellulose chains from re-aggregating, effectively keeping them in solution.[6][13]

This process makes the cellulose more accessible to subsequent enzymatic hydrolysis, where enzymes break it down into fermentable sugars.[14]

Diagram 2: Cellulose Dissolution Workflow

Caption: Workflow for biofuel production using ionic liquid pretreatment.

Protocol: Pretreatment of Lignocellulosic Biomass

-

Drying: Dry the milled biomass (e.g., microcrystalline cellulose or sawdust) in a vacuum oven at 60°C overnight to remove moisture.

-

Mixing: In a sealed reaction vessel, prepare a 5-10% (w/w) suspension of the dried biomass in this compound.

-

Heating and Dissolution: Heat the mixture to 100-120°C with constant stirring for 2-6 hours until the biomass is fully dissolved, forming a viscous solution.

-

Cellulose Regeneration: Vigorously stir the solution and slowly add an anti-solvent (e.g., deionized water or ethanol) to precipitate the cellulose.

-

Washing: Collect the regenerated cellulose by filtration or centrifugation. Wash the solid repeatedly with the anti-solvent to remove residual ionic liquid, followed by a final wash with deionized water.

-

Drying: Dry the washed, amorphous cellulose in a vacuum oven or by freeze-drying. The resulting material is now ready for enzymatic hydrolysis.

Electrochemical Applications in Energy Storage

The unique properties of ionic liquids make them promising candidates for electrolytes in advanced energy storage systems like Li-ion batteries and supercapacitors.[4][15] Phosphonium ILs are particularly attractive due to their superior thermal and chemical stability compared to more common imidazolium or ammonium-based ILs.[3][16]

Advantages in Electrolyte Formulation

-

Safety: Their negligible vapor pressure and non-flammability offer a significant safety advantage over conventional carbonate-based electrolytes.[3]

-

Electrochemical Stability: They possess a wide electrochemical window, meaning they do not readily oxidize or reduce at the electrode surfaces, allowing for operation with high-voltage electrode materials.[15]

-

Tunability: The properties of the electrolyte can be fine-tuned by pairing the phosphonium cation with different anions (e.g., bis(trifluoromethanesulfonyl)imide, [TFSI]⁻) to optimize ion conductivity and compatibility with electrode materials.[15]

While this compound itself might be used, it often serves as a structural model or precursor. In many battery applications, the chloride is exchanged for an anion like [TFSI]⁻ or [FSI]⁻, which are more electrochemically stable and compatible with lithium metal anodes.[15]

Conceptual Protocol: Assembling a Coin Cell with an IL-based Electrolyte

-

Electrolyte Preparation: The electrolyte consists of a lithium salt (e.g., Li[TFSI]) dissolved in the phosphonium ionic liquid (e.g., a [TFSI]⁻ analogue of tributyl(octyl)phosphonium). Prepare the solution inside an argon-filled glovebox by dissolving the salt in the IL at a specific concentration (e.g., 1 M) with stirring.

-

Electrode Preparation: Prepare the cathode (e.g., LiFePO₄) and anode (e.g., graphite or lithium metal) materials as circular discs appropriately sized for a CR2032 coin cell.

-

Cell Assembly (in Glovebox):

-

Place the anode in the center of the coin cell's bottom cap.

-

Add a few drops of the IL-based electrolyte to wet the anode surface.

-

Place a separator disc (e.g., Celgard) on top of the anode.

-

Add more electrolyte to saturate the separator.

-

Place the cathode on top of the separator.

-

Position a spacer and spring on top of the cathode.

-

Carefully place the top cap and crimp the coin cell using a hydraulic crimper to ensure a hermetic seal.

-

-

Testing: Remove the assembled cell from the glovebox. Allow it to rest for several hours to ensure complete wetting of the electrodes. Perform electrochemical testing (e.g., cyclic voltammetry, galvanostatic cycling) using a battery cycler.

Synthesis and Safety Considerations

General Synthesis Route

This compound is typically synthesized via a quaternization reaction. This involves reacting a tertiary phosphine with an alkyl halide.[1][17]

Sources

- 1. lookchem.com [lookchem.com]

- 2. strem.com [strem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:56315-19-6 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Transforming biomass conversion with ionic liquids: process intensification and the development of a high-gravity, one-pot process for the production of cellulosic ethanol - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 11. Item - Investigations on ionic liquid pre-treatment of lignocellulosic biomass for the production of biofuels and platform chemicals - RMIT University - Figshare [research-repository.rmit.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tributyl(octyl)phosphonium Chloride and its Bromide Analog for Researchers and Drug Development Professionals